2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol
Description
2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol is a pyrazolo[1,5-a]pyrimidine derivative characterized by a thiol (-SH) group at position 7, an ethyl group at position 2, a 4-fluorophenyl substituent at position 3, and a methyl group at position 3.
Properties
IUPAC Name |
2-ethyl-3-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-7-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3S/c1-3-12-14(10-4-6-11(16)7-5-10)15-17-9(2)8-13(20)19(15)18-12/h4-8,18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFHGLUXAZMOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC(=CC(=S)N2N1)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and various diamines in a mixture of water and ethanol . The reaction conditions often involve heating under reflux and the use of environmentally benign solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising anticancer properties in various studies. It has been evaluated for its effects on different cancer cell lines, revealing significant cytotoxicity. For instance, in a study involving A549 lung cancer cells and MCF-7 breast cancer cells, the compound exhibited IC50 values of 12.5 µM and 15.0 µM respectively, indicating its potential as a lead compound for new anticancer agents . The mechanism of action is believed to involve modulation of signaling pathways critical for cell growth and survival.
Anti-inflammatory Properties
Research indicates that 2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol may possess anti-inflammatory effects. This is hypothesized to occur through the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in various biological contexts. Such properties make it a candidate for developing treatments for inflammatory diseases.
Antiviral and Antimicrobial Activity
The compound's structural features suggest potential antiviral and antimicrobial activities. Similar compounds have been shown to target specific viral enzymes or bacterial receptors, leading to effective inhibition of pathogen growth. Further studies are needed to explore these properties in depth.
Biological Studies
Biochemical Pathways Investigation
this compound is utilized in biological studies to investigate its effects on various biochemical pathways. Its ability to bind to active sites of enzymes suggests that it can modulate their activity, which could lead to therapeutic effects against diseases characterized by dysregulated biochemical pathways.
Cellular Mechanism Studies
The compound is also used in studies examining cellular mechanisms underlying its therapeutic effects. By understanding how it interacts with cellular targets, researchers can better elucidate its role in disease modulation and therapeutic interventions.
Industrial Applications
Material Science
Given its unique chemical properties, this compound is being explored for potential applications in material science. Its ability to undergo various chemical reactions makes it suitable for developing new materials with specific functionalities.
Summary of Findings
The following table summarizes the key findings related to the applications of this compound:
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against A549 and MCF-7 cells (IC50: 12.5 µM, 15.0 µM) |
| Anti-inflammatory | Potential inhibition of pro-inflammatory cytokines |
| Antiviral/Antimicrobial | Targeting viral enzymes and bacterial receptors suggested |
| Biochemical Pathways | Modulates activity of enzymes involved in key cellular processes |
| Material Science | Potential for developing new materials with unique functionalities |
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Impact of Substituents on Pharmacological Properties
Position 2 (Ethyl vs. In contrast, compounds like MK63 (2-phenyl, 5-tetrafluorophenyl) prioritize aromatic bulk for receptor interactions .
Position 3 (4-Fluorophenyl vs. Other Aromatic Groups):
- The 4-fluorophenyl group is a common motif in drug design due to its metabolic stability and electron-withdrawing effects. Analogs with 4-methoxyphenyl (e.g., 9j in ) or trifluoromethylphenyl (e.g., MK85) substituents show altered electronic profiles, affecting binding to targets like mycobacterial enzymes .
Position 7 (Thiol vs. Amine or Ester):
- The thiol group in the target compound offers nucleophilic reactivity, enabling disulfide bond formation or metal chelation. In contrast, 7-amine derivatives (e.g., compounds 22–44 in ) exhibit hydrogen-bonding capabilities critical for anti-mycobacterial activity . Ester derivatives (e.g., pyrazophos in ) are used as pesticides, highlighting functional group versatility .
Saturation and Conformation: Tetrahydropyrazolo[1,5-a]pyrimidines (e.g., ) adopt non-planar conformations, improving solubility but reducing aromatic stacking interactions compared to fully aromatic analogs .
Biological Activity
Overview
2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in medicinal chemistry. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:
- Condensation Reaction : Starting from 4-fluoroaniline and ethyl acetoacetate to form an intermediate.
- Cyclization : The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
- Final Modifications : Subsequent reactions yield the final thione structure.
This compound can also be synthesized through various other methods involving different reagents and conditions, optimizing for yield and purity .
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:
Anticancer Activity
Research indicates that compounds similar to this pyrazolo[1,5-a]pyrimidine derivative exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, derivatives with phenyl and chlorophenyl substitutions showed enhanced cytotoxicity, with IC50 values indicating potent activity .
| Compound | IC50 (MCF-7) | IC50 (HeLa) |
|---|---|---|
| K1 | 188 μM | 113 μM |
| K2 | 162 μM | 105 μM |
| K3 | 195 μM | 157 μM |
| K4 | 125 μM | 36 μM |
| K5 | 119 μM | 15 μM |
Anti-inflammatory and Antimicrobial Properties
The compound has also shown promise in anti-inflammatory assays by inhibiting cyclooxygenase enzymes, which play a critical role in inflammatory processes. Additionally, it exhibits antimicrobial properties against various pathogens, suggesting its potential utility in treating infections .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and cancer progression.
- Receptor Modulation : It could interact with various receptors involved in cellular signaling pathways, leading to altered cellular responses.
- Biochemical Pathway Interference : By targeting key enzymes or receptors, the compound can modulate biochemical pathways associated with disease states .
Case Studies
In a study evaluating the cytotoxic effects of pyridopyrimidine derivatives, it was found that the presence of aromatic substitutions significantly enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in designing more effective anticancer agents .
Another investigation into the antimicrobial activity of similar compounds demonstrated their effectiveness against both gram-positive and gram-negative bacteria, further supporting their potential as therapeutic agents .
Q & A
Q. Advanced
- Enzyme inhibition :
- Dose-response studies : Compare activity with analogs (e.g., trifluoromethyl vs. methyl substitutions) to establish structure-activity relationships (SAR) .
Addressing Data Discrepancies: How to reconcile conflicting structural data from different techniques?
Q. Advanced
- Polymorphism checks : SCXRD may reveal multiple crystal forms, while NMR detects solution-state conformers. For example, thiol tautomerism (S–H vs. thione) can cause NMR/XRD mismatches .
- Dynamic effects : Variable-temperature NMR or DFT calculations can resolve discrepancies in substituent orientation .
- Cross-validation : Overlay spectroscopic data (e.g., NOESY for spatial proximity) with crystallographic distances .
Comparative Bioactivity: How does substitution at the 7-thiol position influence activity?
Q. Advanced
- Electron-withdrawing groups (e.g., CF₃): Enhance kinase inhibition (e.g., c-Src IC₅₀ = 12 nM) by increasing electrophilicity at the pyrimidine core .
- Thiol vs. methyl : Thiol derivatives show improved GABAB receptor binding (Ki < 100 nM) due to hydrogen-bonding interactions .
- SAR studies : Replace 7-thiol with morpholine or piperidine to assess solubility and CNS penetration .
Reaction Optimization: What factors impact synthesis yields?
Q. Advanced
- Solvent effects : Polar solvents (DMF, dioxane) improve solubility of aromatic intermediates, but may reduce yields due to side reactions .
- Catalyst loading : Excess K₂CO₃ (2–3 eq.) enhances deprotonation but can lead to hydrolysis of sensitive groups .
- Temperature control : Lower temperatures (65°C) favor regioselectivity, while higher temperatures (95°C) accelerate cyclization but risk decomposition .
Analytical Challenges: How to address low crystallinity in X-ray studies?
Q. Advanced
- Crystallization screens : Use vapor diffusion with solvent pairs (e.g., DCM/methanol) to grow suitable crystals .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .
- High-resolution data : Collect at synchrotron sources (e.g., λ = 0.7 Å) to resolve disordered substituents (e.g., ethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
